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molecular formula C8H15N3 B8793047 2-(4-Methylpiperazin-1-YL)propanenitrile CAS No. 54199-20-1

2-(4-Methylpiperazin-1-YL)propanenitrile

Cat. No. B8793047
M. Wt: 153.22 g/mol
InChI Key: HEENAZUJVXSMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04145347

Procedure details

Lactonitrile (71.08 g.) is added in a dropwise manner to a stirred solution of 100.1 g. of 1-methyl-piperazine in 500 ml. of benzene. The resulting warm solution is heated at reflux under a water separator until the theoretical amount of water is collected (about 4 hours). The solution is evaporated at reduced pressure and the residue is fractionated. The product, 2-(4-methyl-1-piperazinyl)propionitrile, is obtained as an oil, b.p. 128°-130° C./23 mm.
Quantity
71.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH:2]([CH3:4])O.[CH3:6][N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.C1C=CC=CC=1>O>[CH3:6][N:7]1[CH2:12][CH2:11][N:10]([CH:2]([CH3:4])[C:1]#[N:5])[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
71.08 g
Type
reactant
Smiles
C(C(O)C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting warm solution
TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
is collected (about 4 hours)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solution is evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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